

Optimizing Mtb ATP synthase-IN-1 concentration in cell culture

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Compound of Interest

Compound Name: Mtb ATP synthase-IN-1

Cat. No.: B10854837

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Technical Support Center: Mtb ATP synthase-IN-1

Welcome to the technical support center for **Mtb ATP synthase-IN-1**. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the use of **Mtb ATP synthase-IN-1** in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of **Mtb ATP synthase-IN-1**?

A1: **Mtb ATP synthase-IN-1** is a potent and specific inhibitor of the F1Fo-ATP synthase in Mycobacterium tuberculosis (Mtb).^{[1][2][3]} This enzyme is critical for ATP synthesis, the primary energy currency of the cell.^{[4][5]} By inhibiting ATP synthase, the compound disrupts the energy metabolism of Mtb, leading to a depletion of intracellular ATP and ultimately bacterial cell death.^{[4][5]} This mechanism is distinct from many traditional anti-tuberculosis drugs, making it a valuable tool for research and drug development, especially against drug-resistant strains.^[4]

Q2: What is the recommended concentration range for **Mtb ATP synthase-IN-1** in Mtb culture?

A2: The Minimum Inhibitory Concentration (MIC) of **Mtb ATP synthase-IN-1** against M. tuberculosis is reported to be in the range of 0.452-0.499 µg/mL.^{[1][2][3]} It is recommended to

perform a dose-response experiment to determine the optimal concentration for your specific Mtb strain and experimental conditions.

Q3: Is **Mtb ATP synthase-IN-1** toxic to mammalian cells?

A3: **Mtb ATP synthase-IN-1** exhibits high selectivity for the mycobacterial ATP synthase over its mammalian counterpart.^{[6][7]} It has been shown to have low cytotoxicity against African green monkey Vero cells, with an IC₅₀ greater than 64 µg/mL.^[1] This indicates a favorable selectivity index for in vitro studies. However, it is always advisable to perform a cytotoxicity assay with your specific host cell line to confirm the non-toxic concentration range.

Q4: How should I prepare and store **Mtb ATP synthase-IN-1**?

A4: For stock solutions, it is recommended to dissolve **Mtb ATP synthase-IN-1** in DMSO. The stock solution can be stored at -20°C for one month or at -80°C for up to six months.^[1] When preparing working solutions, dilute the stock solution in your cell culture medium to the final desired concentration. It is important to ensure that the final DMSO concentration in the culture does not exceed a level that is toxic to your cells (typically ≤ 0.5%).

Troubleshooting Guide

Issue	Possible Cause	Recommended Solution
No or low activity against Mtb	Incorrect concentration: The concentration of the inhibitor may be too low.	Perform a dose-response experiment to determine the MIC for your specific Mtb strain.
Compound degradation: Improper storage or handling may have led to the degradation of the compound.	Ensure the compound is stored correctly and prepare fresh working solutions for each experiment.	
Resistant Mtb strain: The Mtb strain being used may have inherent or acquired resistance.	Test the compound on a known sensitive strain of Mtb to verify its activity.	
High host cell toxicity	Concentration too high: The concentration of the inhibitor may be in the toxic range for the host cells.	Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range for your host cell line.
High DMSO concentration: The final concentration of DMSO in the culture medium may be too high.	Ensure the final DMSO concentration is at a non-toxic level (e.g., $\leq 0.1\%$).	
Inconsistent results	Incomplete dissolution: The compound may not be fully dissolved in the culture medium.	Ensure the stock solution is fully dissolved in DMSO before further dilution. Vortex the working solution before adding it to the cell culture.
Variable cell density: Inconsistent initial cell seeding density can lead to variable results.	Ensure a consistent cell seeding density for all experiments.	
Contamination: Bacterial or fungal contamination can affect	Regularly check cell cultures for contamination and practice	

experimental outcomes.

good aseptic technique.

Quantitative Data Summary

Table 1: In Vitro Activity of **Mtb ATP synthase-IN-1**

Parameter	Value	Cell Line/Organism	Reference
MIC	0.452-0.499 µg/mL	Mycobacterium tuberculosis	[1][2][3]
IC50	> 64 µg/mL	Vero cells	[1]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the determination of the MIC of **Mtb ATP synthase-IN-1** against *M. tuberculosis* using a broth microdilution method.

Materials:

- **Mtb ATP synthase-IN-1**
- *M. tuberculosis* culture
- Middlebrook 7H9 broth supplemented with OADC (Oleic Albumin Dextrose Catalase)
- 96-well microplates
- Spectrophotometer

Procedure:

- Prepare a stock solution of **Mtb ATP synthase-IN-1** in DMSO.
- Perform serial two-fold dilutions of the compound in 7H9 broth in a 96-well plate.

- Inoculate each well with a standardized suspension of *M. tuberculosis* to a final concentration of approximately 5×10^5 CFU/mL.
- Include a positive control (bacteria without inhibitor) and a negative control (broth only).
- Incubate the plates at 37°C for 7-14 days.
- The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of Mtb.

Protocol 2: Host Cell Cytotoxicity Assay (MTT Assay)

This protocol describes how to assess the cytotoxicity of **Mtb ATP synthase-IN-1** on a mammalian cell line using an MTT assay.

Materials:

- **Mtb ATP synthase-IN-1**
- Mammalian cell line (e.g., Vero, A549)
- Complete cell culture medium
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- DMSO
- 96-well microplates
- Microplate reader

Procedure:

- Seed the mammalian cells in a 96-well plate at a density of 1×10^4 cells/well and incubate for 24 hours.
- Treat the cells with various concentrations of **Mtb ATP synthase-IN-1** and a vehicle control (DMSO).

- Incubate for 48 hours.[1]
- Add MTT solution to each well and incubate for 4 hours at 37°C.
- Remove the medium and add DMSO to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the cell viability as a percentage of the vehicle-treated control.

Protocol 3: ATP Measurement Assay (Bioluminescence)

This protocol details the measurement of intracellular ATP levels in Mtb treated with **Mtb ATP synthase-IN-1** using a commercial bioluminescent assay kit (e.g., BacTiter-Glo™).[8][9]

Materials:

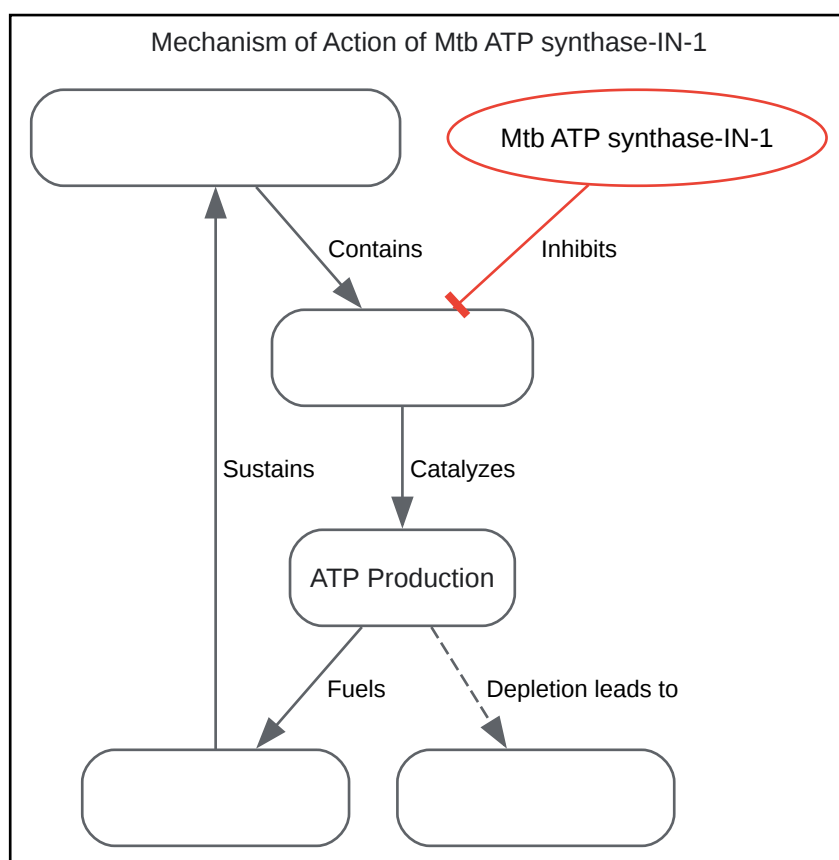
- **Mtb ATP synthase-IN-1**
- M. tuberculosis culture
- Bioluminescent ATP assay kit
- Luminometer-compatible 96-well opaque plates
- Luminometer

Procedure:

- Treat Mtb cultures with different concentrations of **Mtb ATP synthase-IN-1** for a specified time.
- Transfer a small volume of the bacterial culture to an opaque 96-well plate.
- Add the ATP assay reagent to each well according to the manufacturer's instructions.
- Incubate for the recommended time at room temperature to lyse the cells and stabilize the luminescent signal.

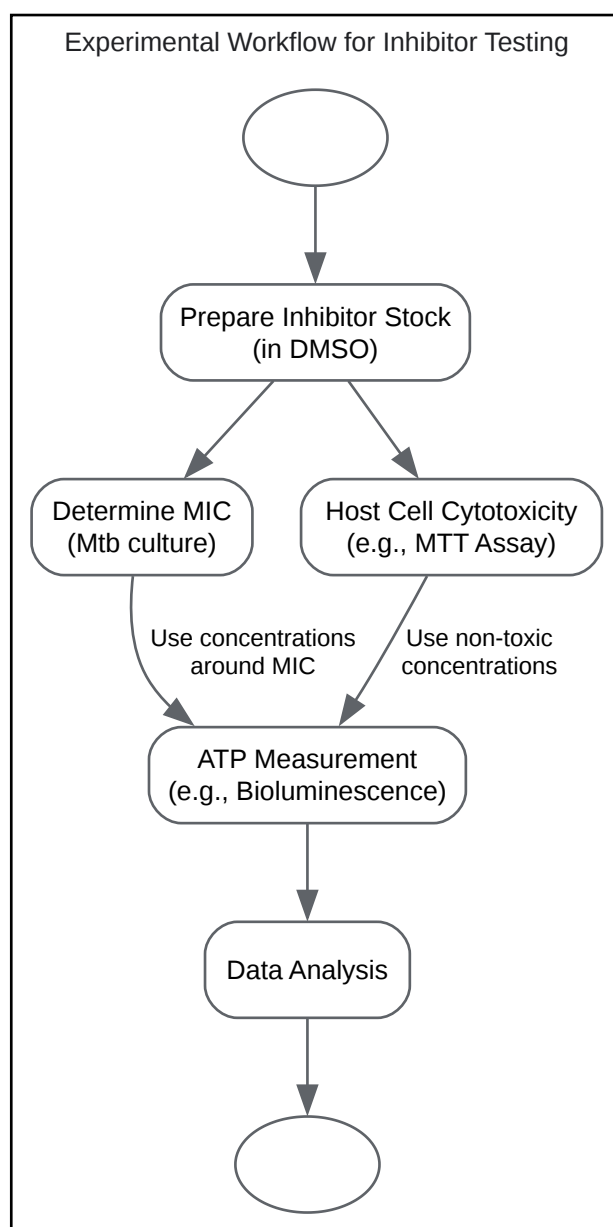
- Measure the luminescence using a luminometer.
- The luminescent signal is proportional to the ATP concentration.

Visualizations



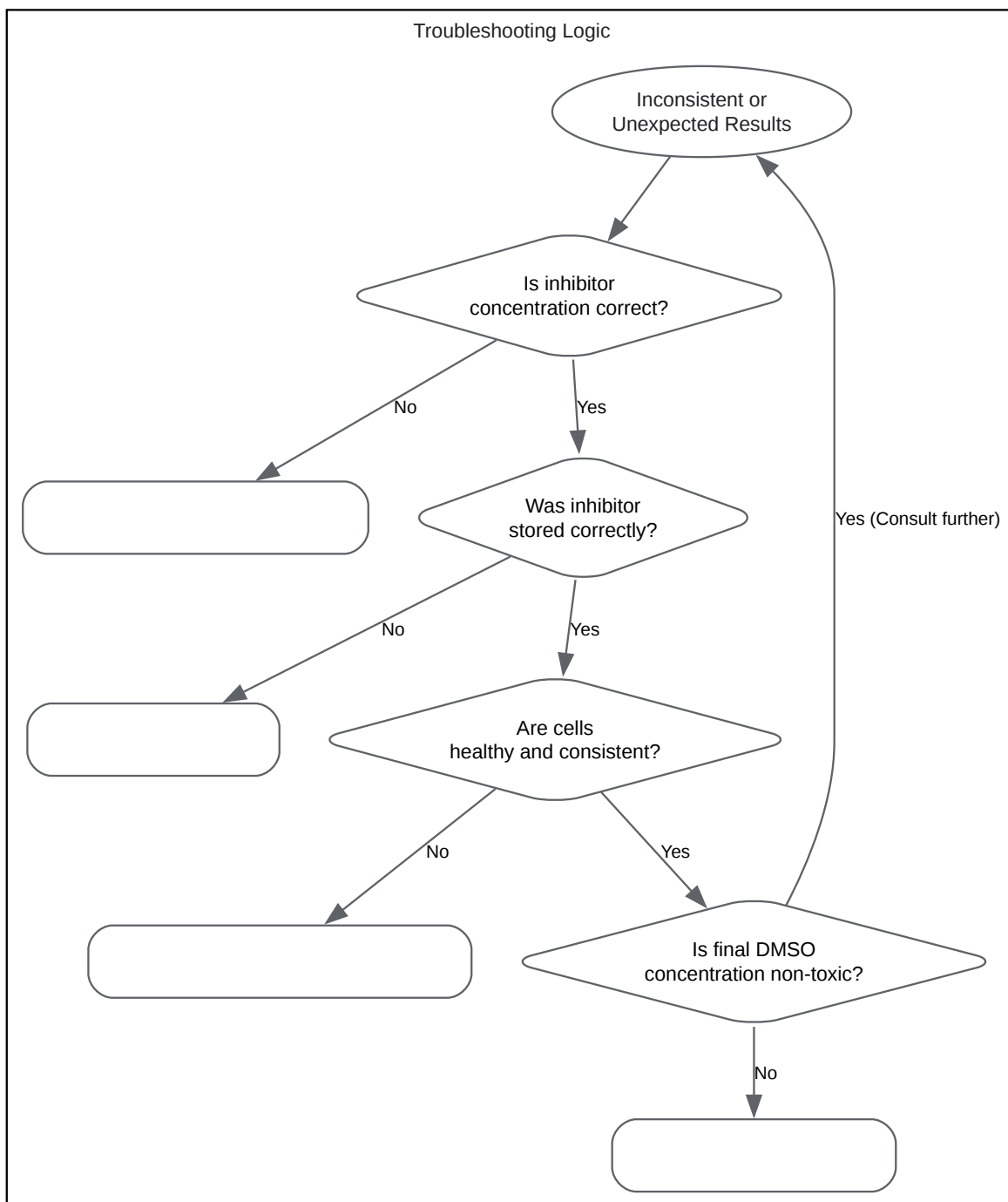
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Caption: Signaling pathway of **Mtb ATP synthase-IN-1** inhibition.



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Caption: General experimental workflow for testing **Mtb ATP synthase-IN-1**.



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